molecular formula C12H10FNO B1404297 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one CAS No. 907211-95-4

6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one

Cat. No. B1404297
M. Wt: 203.21 g/mol
InChI Key: FDSLTFNSGDJPLV-UHFFFAOYSA-N
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Description

6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one is a chemical compound with the molecular formula C12H10FNO and a molecular weight of 203.21 .


Molecular Structure Analysis

The molecular structure of 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one consists of 12 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one, such as its density, boiling point, and melting point, are not provided in the search results .

Scientific Research Applications

Photophysical Characterization

The study of carbazole derivatives, including those related to "6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one," highlights their sensitivity to solvent polarity, observed through steady-state and time-resolved fluorescence experiments. Such compounds exhibit significant fluorescence spectral shifts correlated with solvent parameters, pointing to their potential in fluorescence-based applications and solvent polarity studies (Ghosh et al., 2013).

Sensing Applications

Carbazole derivatives have been explored for their utility in sensing technologies. A simple fluorene oligomer with carbazole side chains demonstrated high fluorescence quenching sensitivity and selectivity towards iodide ions, showcasing the potential of such compounds in the development of colorimetric and fluorometric probes (Zhao et al., 2012).

Organic Electronics

The synthesis and study of novel carbazole-based materials for organic electronics reveal that these compounds can serve as effective building blocks for high-performance optoelectronic devices. Their applications range from light-emitting diodes to organic photovoltaics, benefiting from the carbazole core's excellent electronic properties (Keshtov et al., 2017). Additionally, fluoro-protected carbazole main-chain polymers have been identified as a new class of stable blue emitting materials for OLEDs, emphasizing the role of fluorine substituents in enhancing the electrolytic stability and electronic conjugation of carbazole-based polymers (Kun et al., 2008).

properties

IUPAC Name

6-fluoro-1,3,4,9-tetrahydrocarbazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-7-1-4-11-10(5-7)9-3-2-8(15)6-12(9)14-11/h1,4-5,14H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSLTFNSGDJPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 43 step C by replacing the 1,3,4,9-tetrahydrospiro[carbazole-2,2′-[1,3]dioxolane] with 6-fluoro-1,3,4,9-tetrahydrospiro[carbazole-2,2′-[1,3]dioxolane] (6.058 g, 0.0245 mol). The crude product was dissolved in warm methanol, treated with charcoal, filtered over Celite and the filtrate evaporated to dryness. The residue was slurried in a small amount of methanol, the off white solid collected and dried to provide the title compound (1.297 g), m.p. 165-167° C. MS (ES): [M−H]− @m/z 202.0.
Name
6-fluoro-1,3,4,9-tetrahydrospiro[carbazole-2,2′-[1,3]dioxolane]
Quantity
6.058 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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